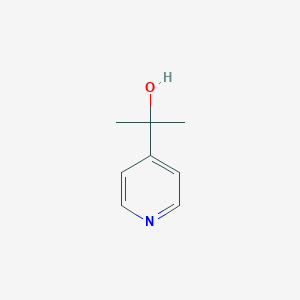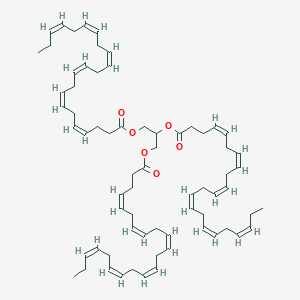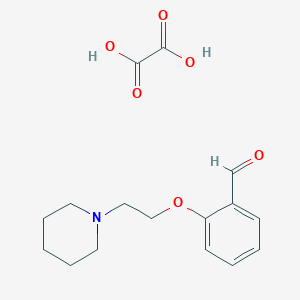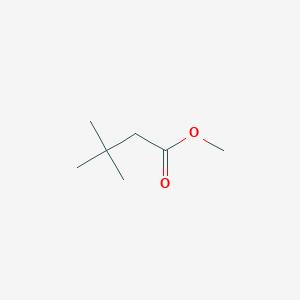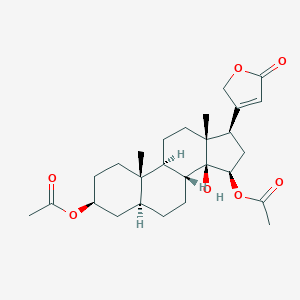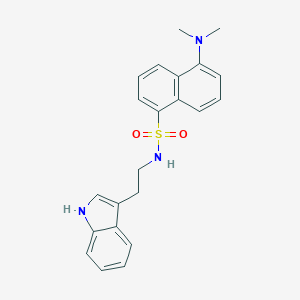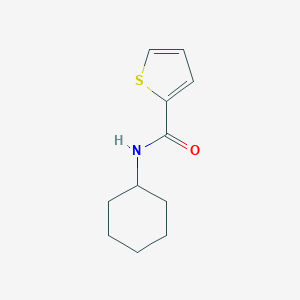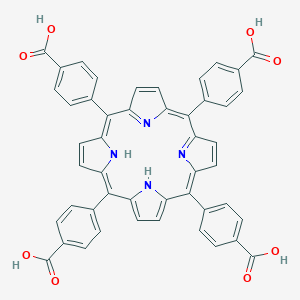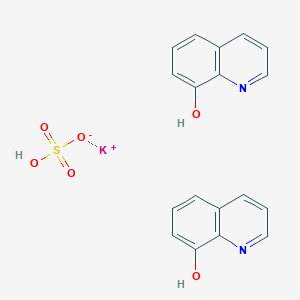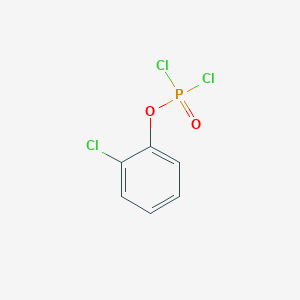![molecular formula C24H20N4O B077659 1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol CAS No. 13463-64-4](/img/structure/B77659.png)
1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol, also known as Sudan I, is an organic compound that belongs to the azo dye family. It is a bright red powder that is insoluble in water but soluble in organic solvents. Sudan I is widely used in the food industry as a color additive for products such as curry powder, sauces, and snacks. However, due to its potential carcinogenicity, Sudan I has been banned in many countries.
Mécanisme D'action
The mechanism of action of 1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol I is not fully understood. However, it is believed to act as a DNA intercalator, leading to DNA damage and mutations. 1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol I has also been shown to induce oxidative stress and inflammation, which may contribute to its carcinogenicity.
Effets Biochimiques Et Physiologiques
1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol I has been found to cause liver damage, oxidative stress, and inflammation in animal studies. It has also been shown to induce DNA damage and mutations, leading to its potential carcinogenicity. Additionally, 1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol I has been found to disrupt the normal function of enzymes involved in liver metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol I is widely used as a color additive in the food industry, making it readily available for research purposes. However, due to its potential health hazards, caution must be taken when handling 1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol I in the laboratory. Additionally, the use of 1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol I in animal studies may raise ethical concerns due to its potential carcinogenicity.
Orientations Futures
Further research is needed to fully understand the mechanism of action of 1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol I and its potential health hazards. Additionally, alternative color additives should be explored for use in the food industry to reduce the potential exposure to 1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol I. Finally, the development of more sensitive and specific methods for the detection of 1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol I in food products is necessary to ensure compliance with regulations.
Méthodes De Synthèse
1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol I can be synthesized by the diazotization of 2-methylaniline followed by coupling with 3-methyl-4-aminobenzenediazonium salt and 2-naphthol. The reaction is carried out in the presence of an acid catalyst such as hydrochloric acid.
Applications De Recherche Scientifique
1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol I has been extensively studied for its potential health hazards. It has been shown to be genotoxic and carcinogenic in animal studies, leading to its ban in many countries. Additionally, 1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol I has been found to cause liver damage and oxidative stress in rats.
Propriétés
Numéro CAS |
13463-64-4 |
|---|---|
Nom du produit |
1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol |
Formule moléculaire |
C24H20N4O |
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
1-[[3-methyl-4-[(2-methylphenyl)diazenyl]phenyl]diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C24H20N4O/c1-16-7-3-6-10-21(16)26-27-22-13-12-19(15-17(22)2)25-28-24-20-9-5-4-8-18(20)11-14-23(24)29/h3-15,29H,1-2H3 |
Clé InChI |
GGVKANMWBIIJNI-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N=NC2=C(C=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)O)C |
SMILES canonique |
CC1=CC=CC=C1N=NC2=C(C=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)O)C |
Autres numéros CAS |
13463-64-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




